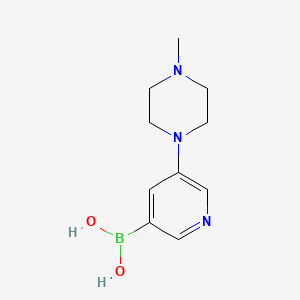

Ácido (5-(4-metilpiperazin-1-il)piridin-3-il)borónico

Descripción general

Descripción

“(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C10H16BN3O2 . It has a molecular weight of 221.07 g/mol . This compound belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .

Synthesis Analysis

The synthesis of similar compounds often involves Suzuki-Miyaura cross-coupling reactions . For example, a Suzuki coupling reaction was used to produce intermediates in the synthesis of a related compound . The intermediates were then subjected to Suzuki-Miyaura coupling with corresponding boronic esters to produce the key intermediates . The final compounds were obtained through a deprotection reaction .

Molecular Structure Analysis

The InChI code for “(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid” is InChI=1S/C10H16BN3O2/c1-13-2-4-14 (5-3-13)10-6-9 (11 (15)16)7-12-8-10/h6-8,15-16H,2-5H2,1H3 . The Canonical SMILES for this compound is B (C1=CC (=CN=C1)N2CCN (CC2)C) (O)O .

Physical And Chemical Properties Analysis

The computed properties of “(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid” include a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 2 . The Topological Polar Surface Area is 59.8 Ų . The compound has a complexity of 222 .

Aplicaciones Científicas De Investigación

Actividad antiproliferativa

Se sintetizó una serie de nuevos 5-(4-metilpiperazin-1-il)-2-fenil-1H-bencimidazoles y se evaluaron sus actividades antiproliferativas in vitro contra la línea celular de leucemia humana HL-60 . Los compuestos 5 – 7 y 10 – 12 exhibieron potentes actividades antiproliferativas contra esta línea celular .

Efecto antiinflamatorio

Se investigó un nuevo compuesto de piperazina (LQFM182) por sus efectos antinociceptivos y antiinflamatorios . El compuesto redujo la formación de edema en todas las horas de la prueba de edema de la pata inducido por carragenina y en la prueba de pleuresía .

Actividades antilémicas

Se ha informado que los derivados de benzimidazol exhiben actividades antilémicas . Se sabe que Hoechst 33342 y 33258 son colorantes específicos de adenina-timina que tiñen el ADN al unirse a su surco menor .

Actividad antibacteriana

La simulación de acoplamiento de los ocho derivados de crom-2-ona de piperazina más activos hacia la enzima oxidorreductasa (PDB ID 1XDQ) mostró que el complejo enzima-inhibidor más estable fue estabilizado por interacciones hidrófobas que ocurrieron entre las porciones aromáticas del ligando y los residuos lipófilos del sitio de unión .

Actividad antitumoral

Se ha informado que los derivados de benzimidazol exhiben actividades antitumorales . La opción de tratamiento actual para la leucemia mieloide aguda (LMA) es la quimioterapia con medicamentos como citarabina, daunorubicina o idarubicina, que se dirigen a la erradicación de las células cancerosas .

Actividad antioxidante

Se ha informado que los derivados de benzimidazol exhiben actividades antioxidantes . Se ha encontrado que estos compuestos tienen notables actividades antilémicas .

Mecanismo De Acción

Target of Action

Related compounds have been found to targetSIRT6 , a histone deacetylase . SIRT6 inhibitors are considered potential therapeutics for diabetes .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit sirt6 . They bind to the active site of the enzyme, preventing it from removing acetyl groups from histones, which can affect gene expression .

Biochemical Pathways

Inhibition of sirt6 can impact several pathways, including glucose metabolism and dna repair .

Result of Action

Inhibition of sirt6 can lead to increased acetylation of histones, potentially affecting gene expression .

Análisis Bioquímico

Biochemical Properties

(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as serine/threonine-protein kinase, which is essential for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to DNA damage . The compound’s interaction with these enzymes involves binding to the active site, thereby inhibiting their activity and affecting cellular processes.

Cellular Effects

The effects of (5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the activity of tyrosine kinases, which play a pivotal role in cell signaling and growth . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, (5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid exerts its effects through binding interactions with biomolecules. It inhibits enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity . This inhibition can lead to downstream effects such as altered gene expression and disrupted cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of (5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects such as toxicity and cellular damage . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in metabolic processes, leading to changes in metabolite concentrations and overall metabolic balance .

Transport and Distribution

Within cells and tissues, (5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of (5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . The localization of the compound within cells is crucial for its activity and function.

Propiedades

IUPAC Name |

[5-(4-methylpiperazin-1-yl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BN3O2/c1-13-2-4-14(5-3-13)10-6-9(11(15)16)7-12-8-10/h6-8,15-16H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDRTVXGKCZBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)N2CCN(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735040 | |

| Record name | [5-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286778-37-7 | |

| Record name | [5-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

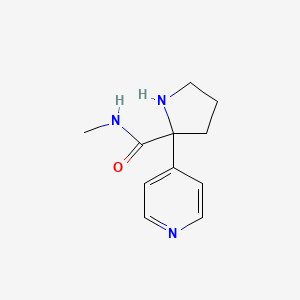

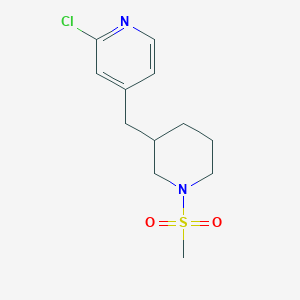

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

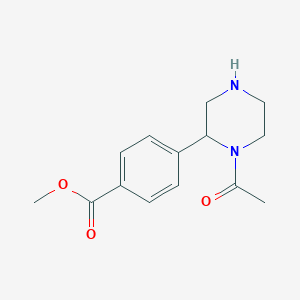

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2,4']Bipiperidinyl-1-yl-2-(2-fluoro-phenyl)-ethanone](/img/structure/B1399246.png)